![molecular formula C25H29N3O3 B6587216 N-(3-ethylphenyl)-6,7-dimethoxy-2-(piperidine-1-carbonyl)quinolin-4-amine CAS No. 1226428-98-3](/img/structure/B6587216.png)
N-(3-ethylphenyl)-6,7-dimethoxy-2-(piperidine-1-carbonyl)quinolin-4-amine
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Description
N-(3-ethylphenyl)-6,7-dimethoxy-2-(piperidine-1-carbonyl)quinolin-4-amine (NEDQ) is a synthetic molecule that has been studied for its potential applications in scientific research. NEDQ has a unique chemical structure, which gives it a range of unique characteristics that can be utilized in laboratory experiments.
Scientific Research Applications
Anticancer Activity
The compound’s quinoline core and piperidine moiety suggest potential anticancer properties. Researchers have investigated its effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Notably, it demonstrated strong activity against HepG2 cells, making it a promising candidate for further study .
Antioxidant Properties
The presence of aromatic rings and amino groups in the structure hints at antioxidant activity. Researchers have evaluated its radical-scavenging ability using the ABTS assay. Compound 14 exhibited significantly higher ABTS activity compared to others, indicating its potential as an antioxidant .
Hydrazine Derivatives
Compound 2, a key precursor, reacts with hydrazine to yield 4-((1H-benzo[d]imidazol-2-yl)diazenyl)-1H-pyrazole-3,5-diamine (9). This behavior is noteworthy for potential applications in hydrazine-based chemistry .
Heterocyclic Synthesis
The compound serves as a versatile building block for heterocyclic compounds. Reactions with various secondary amines (such as piperidine, morpholine, and piperazine) yield novel derivatives (3-6). These derivatives may find applications in drug discovery and materials science .
Cytotoxicity Studies
Researchers have assessed the cytotoxic effects of several derivatives. Compounds 16 and 22 showed potent activity against MCF-7 cells, while 7, 14, 15, and 25 exhibited strong effects against HepG2 cells. Compound 16 also demonstrated resistance against VERO cells .
Molecular Docking
Molecular docking studies revealed that compound 24 interacts favorably with Arg184 and Lys179, forming hydrogen bonds. Its binding score suggests potential as a drug candidate .
properties
IUPAC Name |
[4-(3-ethylanilino)-6,7-dimethoxyquinolin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-4-17-9-8-10-18(13-17)26-20-15-22(25(29)28-11-6-5-7-12-28)27-21-16-24(31-3)23(30-2)14-19(20)21/h8-10,13-16H,4-7,11-12H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMKNZFWGJRIDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylphenyl)-6,7-dimethoxy-2-(piperidine-1-carbonyl)quinolin-4-amine |
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